molecular formula C18H15BrClN3OS B3002458 5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 1365630-32-5

5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B3002458
CAS No.: 1365630-32-5
M. Wt: 436.75
InChI Key: LYDBAMSTQINDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide features a pyridine core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. A thiazole ring is attached via an amide bond at the pyridine’s 3-position. The thiazole moiety is further substituted with a phenyl group at position 4 and an isopropyl group at position 3.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10(2)15-14(11-6-4-3-5-7-11)22-18(25-15)23-17(24)13-8-12(19)9-21-16(13)20/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDBAMSTQINDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown Its distribution within the body would depend on factors such as protein binding and lipid solubility. The compound would likely be metabolized in the liver, with potential excretion routes including renal and biliary elimination.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetic background, and health status can also influence the compound’s efficacy and potential side effects.

Biological Activity

5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that compounds with similar thiazole moieties exhibited micromolar inhibition of specific mitotic kinesins, which are crucial for cancer cell division. The mechanism involves disrupting the normal mitotic spindle formation, leading to increased multipolarity in cancer cells, which can trigger cell death .

Antimicrobial Activity

The compound's thiazole structure contributes to its antimicrobial properties. Research on related thiazole derivatives has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds may exhibit comparable efficacy .

In Vitro Studies

  • Cell Line Proliferation Assays : In vitro assays using human cancer cell lines revealed that the compound significantly inhibited proliferation at concentrations as low as 10 µM. The observed effects were attributed to the compound's ability to interfere with mitotic processes.
  • Mechanistic Studies : Further mechanistic studies demonstrated that treatment with the compound resulted in an increased incidence of multipolar spindles in centrosome-amplified cells, confirming its role as a potential mitotic inhibitor .

Animal Model Studies

In vivo studies using BALB/c mice showed promising results regarding the pharmacokinetics of the compound. A half-life of approximately 215 minutes was recorded in plasma stability assays, indicating favorable metabolic stability which is critical for therapeutic applications .

Data Table: Biological Activity Summary

Activity Effect Concentration Reference
AnticancerInhibition of proliferation10 µM
AntimicrobialMIC against S. aureus3.12 - 12.5 µg/mL
PharmacokineticsHalf-life in mice215 min

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Pyridine-Thiazole Carboxamides
  • 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide ():
    • Shares a pyridine-3-carboxamide scaffold with the target compound but lacks bromine and has a 4-methylthiazole instead of 4-phenyl-5-isopropylthiazole.
    • The chloro substituent at pyridine’s 6-position may reduce steric hindrance compared to the target’s 5-bromo-2-chloro arrangement.
    • The 4-methylthiazole likely decreases hydrophobicity (lower logP) relative to the target’s bulky 4-phenyl-5-isopropyl group.
Pyrazole-Carboxamide Derivatives ()
  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Replaces the thiazole with a pyrazole ring but retains the amide linkage and chloro substituent. The absence of bromine reduces molecular weight (403.1 g/mol vs. ~460–480 g/mol estimated for the target compound). Melting points (133–135°C) are lower than expected for the target due to reduced aromatic stacking from the pyrazole vs. thiazole.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Estimated)
Target Compound C19H16BrClN3OS ~465.8 5-Br, 2-Cl, 4-Ph, 5-iPr-thiazole N/A ~4.2
6-Chloro-N-[2-(4-methylthiazol-2-yl)butan-2-yl]pyridine-3-carboxamide C14H15ClN3OS 324.8 6-Cl, 4-Me-thiazole N/A ~2.8
5-Chloro-N-(4-cyanopyrazol-5-yl)pyrazole-4-carboxamide (3a) C21H15ClN6O 403.1 5-Cl, 4-CN, phenyl 133–135 ~3.5
Fluxapyroxad (A.3.9, ) C18H16F3N3O2 363.3 Difluoromethyl, trifluoromethyl N/A ~3.1

Key Observations :

  • Chlorine in analogs (e.g., 3a) is associated with moderate melting points (~130–180°C), suggesting the target may exhibit similar thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.